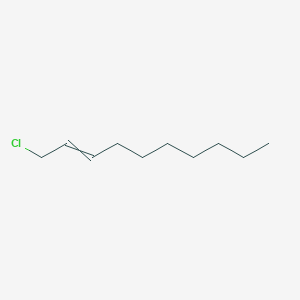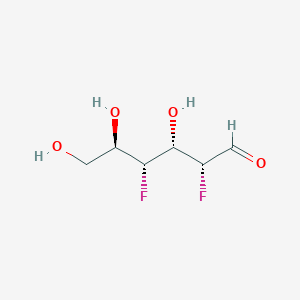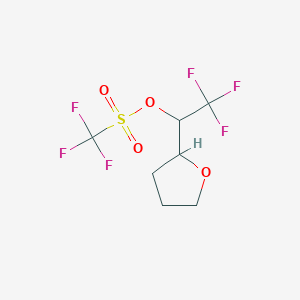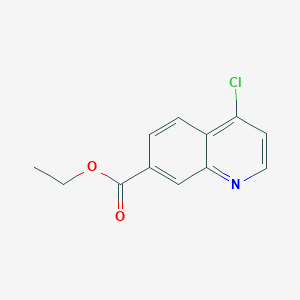
2-(2,6-Difluorobenzoyl)-4-methylpyridine
Descripción general
Descripción
“2,6-Difluorobenzoyl isocyanate” is a laboratory chemical . It’s an important raw material and intermediate used in organic synthesis . It has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .
Molecular Structure Analysis
The molecular structure of “2,6-Difluorobenzoyl isocyanate” can be found on various chemical databases .
Chemical Reactions Analysis
“2,6-Difluorobenzoyl chloride” has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine . It has also been used in Friedel-Crafts acylation reactions of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluorobenzoyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a melting point of 128-132 °C (lit.) .
Aplicaciones Científicas De Investigación
- Field: Environmental Science
- Application: This compound is used in the degradation of certain pesticides, such as glyphosate and diflubenzuron .
- Method: The compound is applied to the pesticides in a controlled environment, and its effects on the degradation of the pesticides are observed .
- Results: The study found that the compound can effectively degrade certain pesticides, reducing their impact on the environment .
- Field: Biochemistry
- Application: The compound is used to inhibit the biosynthesis of insect chitin, potentially serving as an insecticide .
- Method: The compound is applied to insects, and its effects on the biosynthesis of chitin are observed .
- Results: The study found that the compound can effectively inhibit the biosynthesis of insect chitin .
Pesticide Degradation
Insect Chitin Biosynthesis Inhibition
- Field: Organic Chemistry
- Application: The compound 2,6-Difluorobenzoyl chloride has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .
- Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
- Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
- Field: Organic Chemistry
- Application: The compound 2,6-Difluorobenzoyl chloride has been used in the synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas .
- Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
- Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea, which holds potential as inhibitors for the biosynthesis of insect chitin .
Preparation of 2-Aryl Substituted 4H-3,1-Benzoxazin-4-Ones
Synthesis of N-(2,6-Difluorobenzoyl)-N′-(Polyfluoroaryl)Ureas
- Field: Organic Chemistry
- Application: The compound 2,6-Difluorobenzoyl chloride has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine .
- Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
- Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
- Field: Organic Chemistry
- Application: The compound 2,6-Difluorobenzoyl chloride has been used in the Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone and N,N-diacetyl-4-phenoxyaniline .
- Method: The compound is reacted with the aforementioned substances in a controlled environment .
- Results: The study found that the compound can effectively participate in the Friedel-Crafts acylation reaction .
Regioselective Synthesis of 3,6-Disubstituted-2-Aminoimidazo[1,2-a]pyridine
Friedel-Crafts Acylation Reaction
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACYYMKRAZLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)



![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)


